ER Binding Affinity: 4-Hydroxyclomiphene Exhibits ~466-Fold Higher RBA Than Parent Clomiphene and ~8-Fold Higher Than 4-Hydroxytamoxifen
In rat uterine cytosol estrogen receptor competition assays conducted at 4°C, 4-hydroxyclomiphene displayed a relative binding affinity (RBA) of 331 when estradiol was set to 100 [1]. In contrast, the E-isomer of parent clomiphene showed an RBA of only 0.71, desethylclomiphene 0.62, and clomiphene N-oxide 0.88 under identical assay conditions [1]. In a separate study measuring 4-hydroxytamoxifen under comparable rat uterine cytosol ER conditions, the RBA was 41 (estradiol = 100) [2]. The 4-hydroxylation of clomiphene thus produces a 466-fold affinity enhancement over the parent drug, exceeding the affinity gain observed with 4-hydroxylation of tamoxifen (which yields approximately 20-fold enhancement over tamoxifen, RBA = 2) [2].
| Evidence Dimension | Relative binding affinity for estrogen receptor (competitive displacement of [3H]-estradiol from rat uterine cytosol ER) |
|---|---|
| Target Compound Data | RBA = 331 (estradiol = 100) |
| Comparator Or Baseline | Clomiphene (E-isomer) RBA = 0.71; Desethylclomiphene RBA = 0.62; Clomiphene N-oxide RBA = 0.88; 4-Hydroxytamoxifen RBA = 41 |
| Quantified Difference | ~466-fold higher than clomiphene; ~8-fold higher than 4-hydroxytamoxifen; ~532-fold higher than desethylclomiphene |
| Conditions | Rat uterine cytosol ER, 4°C, [3H]-estradiol competition assay (Ruenitz et al., 1983 for clomiphene series; Reddel et al., 1983 for tamoxifen series) |
Why This Matters
A 466-fold affinity differential means that binding assays using parent clomiphene instead of 4-hydroxyclomiphene will underestimate target engagement by over two orders of magnitude; procurement of the correct metabolite reference standard is mandatory for accurate ER pharmacology studies.
- [1] Ruenitz PC. Metabolism of clomiphene in the rat. Estrogen receptor affinity and antiestrogenic activity of clomiphene metabolites. Biochem Pharmacol. 1983;32(19):2941-2947. doi:10.1016/0006-2952(83)90400-8 View Source
- [2] Reddel RR, Murphy LC, Sutherland RL. Effects of biologically active metabolites of tamoxifen on the proliferation kinetics of MCF-7 human breast cancer cells in vitro. Cancer Res. 1983;43(10):4618-4624. PMID: 6883318. View Source
